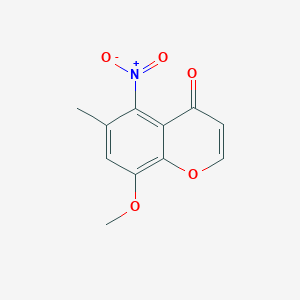![molecular formula C19H19ClN2O4 B300386 2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor. It has shown promising results in the treatment of cancer and other diseases.
Wirkmechanismus
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Mocetinostat promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Mocetinostat has also been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Mocetinostat is its specificity for HDACs, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, Mocetinostat has some limitations, including its potential toxicity and the development of drug resistance in cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to Mocetinostat treatment. Additionally, further studies are needed to investigate the potential applications of Mocetinostat in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of Mocetinostat involves the reaction of 2-chlorobenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 2-(4-aminophenyl)acetic acid. The final product is obtained by esterification of the intermediate with 2-oxoethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Mocetinostat has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also shown potential in the treatment of solid tumors such as breast and lung cancer.
Eigenschaften
Produktname |
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate |
|---|---|
Molekularformel |
C19H19ClN2O4 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-6-2-1-5-14(15)19(24)26-13-18(23)21-16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) |
InChI-Schlüssel |
MRCWAXHJLVSTJI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)




![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)


![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)